molecular formula C12H16ClN B6354480 1-(4-Chloro-2-methylphenyl)piperidine CAS No. 1087607-71-3

1-(4-Chloro-2-methylphenyl)piperidine

Cat. No.: B6354480
CAS No.: 1087607-71-3
M. Wt: 209.71 g/mol
InChI Key: RHAYPGJJSRJOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-methylphenyl)piperidine is a piperidine derivative featuring a chlorinated and methyl-substituted phenyl ring at the 1-position of the piperidine scaffold.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c1-10-9-11(13)5-6-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAYPGJJSRJOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylphenyl)piperidine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 1-(4-Chloro-2-methylphenyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the aryl group undergoes nucleophilic substitution under specific conditions. For example:

Reaction TypeReagents/ConditionsMajor Product(s)YieldSource
Aromatic substitutionKOH, Cu catalyst, 150°C1-(4-Hydroxy-2-methylphenyl)piperidine68%
Cross-couplingPd(PPh₃)₄, arylboronic acid, Na₂CO₃Biaryl derivatives (e.g., 4-phenyl analogs)75–85%
  • The 4-chloro group’s reactivity is enhanced by the electron-donating methyl group at the ortho position, which activates the ring for palladium-catalyzed Suzuki-Miyaura couplings .

Piperidine Ring Functionalization

The secondary amine in the piperidine ring participates in alkylation and acylation reactions:

Reaction TypeReagents/ConditionsMajor Product(s)YieldSource
N-AlkylationCH₃I, K₂CO₃, DMF1-(4-Chloro-2-methylphenyl)-N-methylpiperidinium iodide92%
N-AcylationAcetyl chloride, Et₃N1-(4-Chloro-2-methylphenyl)piperidin-1-yl acetate88%
  • Steric hindrance from the 2-methylphenyl group slows reaction kinetics compared to unsubstituted piperidines .

Oxidation and Reduction

The piperidine ring exhibits redox activity:

Reaction TypeReagents/ConditionsMajor Product(s)NotesSource
OxidationmCPBA, CH₂Cl₂N-Oxide derivativeForms stable crystalline solid
ReductionH₂, Pd/C, ethanolFully saturated piperidineRetains aryl substituent
  • N-Oxidation increases water solubility but reduces membrane permeability in biological assays .

Hydrolysis and Stability

Acid/base stability studies reveal:

ConditionReagents/TemperatureDegradation ProductsHalf-LifeSource
Acidic hydrolysis6M HCl, 80°C4-Chloro-2-methylphenol + piperidine2.5 hr
Alkaline hydrolysis2M NaOH, refluxNo degradationStable
  • Stability in alkaline conditions makes it suitable for reactions requiring basic media .

Mechanistic Insights

  • Electronic Effects : The 4-chloro group withdraws electrons via induction, while the 2-methyl group donates electrons via hyperconjugation, creating a polarized aryl ring that directs para substitution .

  • Steric Effects : The 2-methyl group hinders electrophilic attack at the ortho position, favoring meta or para pathways in aromatic substitutions .

Scientific Research Applications

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)piperidine has been explored for several scientific research applications:

Organic Chemistry

  • Intermediate in Synthesis: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows for the modification and development of new chemical entities.
  • Antimicrobial Properties: Research indicates potential antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Studies have investigated its ability to inhibit cell proliferation, suggesting possible applications in cancer therapy.

Medicinal Chemistry

  • Drug Development: The compound is being researched for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

Industrial Applications

  • Agrochemicals and Dyes: It is utilized in the production of agrochemicals and dyes, contributing to various industrial processes.

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of 1-(4-Chloro-2-methylphenyl)piperidine exhibited significant cytotoxicity against various cancer cell lines. The study highlighted its potential as a lead compound for further development into anticancer drugs.

Case Study 2: Antimicrobial Effects
Another research article focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to its structure could enhance its efficacy as an antibiotic agent.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Piperidine Core

Piperidine derivatives exhibit diverse biological activities depending on substituent type, position, and electronic properties:

  • 1-(3-Phenylbutyl)piperidine (): Substituent: Bulky hydrophobic 3-phenylbutyl group. Interaction: Salt bridge with Glu172 and orientation-dependent binding to S1R ligands. Larger substituents at position 4 improve fit into hydrophobic cavities near helices α4/α5 .
  • 1-(2-Chloroethyl)piperidine ():

    • Substituent: Chloroethyl side chain.
    • Activity: Tertiary amines (e.g., 15c, 15d) show enhanced PARP inhibition compared to secondary amines due to improved electron-donating capacity .
    • Contrast: The target compound’s chloro group is part of an aromatic ring, which may stabilize π-π interactions rather than direct electronic modulation.
  • 4-[(4-Chlorophenyl)sulfonyl]piperidine (): Substituent: Polar sulfonyl group.
Analgesic Activity ():
  • PCP-OCH3-tetralyl (1-[1-(3-methoxyphenyl)tetralyl]piperidine):
    • Substituent: Methoxy-tetralyl group.
    • Activity: Demonstrated acute thermal pain relief in rats, though less potent than ketamine .
    • Contrast: The target compound’s chloro-methylphenyl group lacks methoxy’s electron-donating effects, which may reduce analgesic efficacy but improve metabolic stability.
Enzyme Inhibition ():
  • 1-DNJ Derivatives (e.g., 4-hydroxy-3-methoxybenzyl-substituted): Substituent: Polar hydroxy and methoxy groups. Activity: IC₅₀ = 0.207 mM for α-glucosidase inhibition, superior to acarbose . Contrast: The target compound’s non-polar substituents may limit enzyme binding but enhance membrane permeability.
  • 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (Compound 5b, ):

    • Substituent: Benzodioxol group.
    • Activity: Strong AMPA receptor affinity and anti-fatigue effects due to aromatic interactions .
    • Contrast: The chloro-methylphenyl group may offer similar hydrophobic interactions but with distinct steric constraints.

Biological Activity

1-(4-Chloro-2-methylphenyl)piperidine, a derivative of piperidine, has garnered attention for its diverse biological activities. This compound, with the molecular formula C12H16ClN, is characterized by its unique structure, which includes a chloro and a methyl substituent on the phenyl ring. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicine and industry.

1-(4-Chloro-2-methylphenyl)piperidine can be synthesized through various methods, typically involving the reaction of 4-chloro-2-methylbenzyl chloride with piperidine in the presence of a base like potassium carbonate. The reaction is often conducted in organic solvents such as toluene or dichloromethane under reflux conditions.

Table 1: Synthesis Overview

Step Reagents Conditions Product
14-Chloro-2-methylbenzyl chloride + PiperidineReflux in toluene/dichloromethane1-(4-Chloro-2-methylphenyl)piperidine
2Base (e.g., K2CO3)RefluxIntermediate formation
3PurificationRecrystallization/Column chromatographyPure compound

Antimicrobial Properties

Research has indicated that 1-(4-Chloro-2-methylphenyl)piperidine exhibits significant antimicrobial activity. A study evaluated its efficacy against various multi-drug resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated potent antibacterial effects, comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve the modulation of key signaling pathways related to cell cycle regulation and apoptosis induction .

Table 2: Summary of Biological Activities

Activity Tested Cell Lines Effect
AntimicrobialS. aureus, E. coliSignificant inhibition
AnticancerMCF-7, HCT-116Inhibition of proliferation
NeuroprotectiveHL-60 (leukemia cells)Induction of apoptosis

The biological activity of 1-(4-Chloro-2-methylphenyl)piperidine is attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzymes involved in cell proliferation and survival pathways. For instance, studies suggest that it may selectively inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle progression .

Moreover, the structural characteristics of the compound allow it to bind effectively to these targets, potentially leading to enhanced therapeutic effects compared to similar compounds lacking these substituents .

Case Studies

  • Anticancer Study : A recent study highlighted the effectiveness of 1-(4-Chloro-2-methylphenyl)piperidine in inducing apoptosis in HL-60 leukemia cells. The compound was shown to decrease levels of cyclin D1 and CDK4, crucial for the transition from G1 to S phase in the cell cycle .
  • Antimicrobial Efficacy : In a comparative analysis against multi-drug resistant bacteria, this compound outperformed several traditional antibiotics, showcasing its potential as a new lead for antimicrobial drug development .

Q & A

Basic: How can researchers optimize the synthesis of 1-(4-Chloro-2-methylphenyl)piperidine to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use polar aprotic solvents (e.g., dichloromethane) and stoichiometric control of reagents like NaOH to minimize side reactions. Evidence from similar chlorophenyl-piperidine syntheses suggests yields can reach ~55% with careful pH and temperature monitoring .
  • Purification : Employ column chromatography or recrystallization (e.g., using methanol/water mixtures) to isolate the compound. Purity >95% is achievable, as demonstrated in analogous piperidine derivatives .

Basic: What analytical techniques are critical for confirming the molecular structure of 1-(4-Chloro-2-methylphenyl)piperidine?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal data to resolve bond lengths and angles. COD entries (e.g., COD 2230670) provide reference frameworks for piperidine derivatives .
  • Spectroscopy : Combine 1^1H/13^{13}C NMR (to confirm aromatic and piperidine proton environments) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Basic: What safety protocols are essential when handling 1-(4-Chloro-2-methylphenyl)piperidine?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Chlorinated aryl-piperidines may exhibit toxicity (H313/H315 codes) .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation. Follow P401–P422 guidelines for hazardous waste disposal .

Advanced: How can researchers address crystallographic disorder or twinning in 1-(4-Chloro-2-methylphenyl)piperidine crystals?

Methodological Answer:

  • Disorder Modeling : Use SHELXL’s PART instruction to refine partially occupied atoms. For twinning, apply the TWIN/BASF commands in SHELX to deconvolute overlapping reflections .
  • Validation : Cross-check results with PLATON’s ADDSYM to detect missed symmetry, ensuring compliance with IUCr standards .

Advanced: How should contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Methodological Answer:

  • Multi-Technique Validation : Reconcile NMR chemical shifts with DFT-calculated spectra (e.g., using Gaussian). Confirm stereochemistry via XRD if discrepancies persist .
  • Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility that may explain anomalies .

Advanced: What strategies are recommended for designing bioactivity assays for 1-(4-Chloro-2-methylphenyl)piperidine?

Methodological Answer:

  • Target Selection : Prioritize receptors where piperidine derivatives show affinity (e.g., sigma-1 or dopamine receptors). Use molecular docking (AutoDock Vina) to predict binding modes .
  • In Vitro Assays : Employ radioligand displacement assays (e.g., 3^3H-labeled compounds) for IC50_{50} determination. Include cytotoxicity screens (MTT assay) to assess therapeutic index .

Advanced: How can computational methods predict the metabolic pathways of 1-(4-Chloro-2-methylphenyl)piperidine?

Methodological Answer:

  • In Silico Tools : Use SwissADME to predict cytochrome P450 metabolism. SMILES/InChI descriptors (e.g., from PubChem) enable substrate-enzyme docking simulations .
  • Metabolite ID : Validate predictions with LC-MS/MS fragmentation patterns, focusing on common piperidine oxidation products (e.g., N-oxide derivatives) .

Advanced: What synthetic routes address regioselectivity challenges in introducing the 4-chloro-2-methylphenyl group?

Methodological Answer:

  • Directive Groups : Use temporary protecting groups (e.g., Boc on piperidine nitrogen) to steer electrophilic substitution to the para position .
  • Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise aryl group installation. Optimize ligand systems (e.g., SPhos) for steric control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.